GGTI-2133

描述

属性

IUPAC Name |

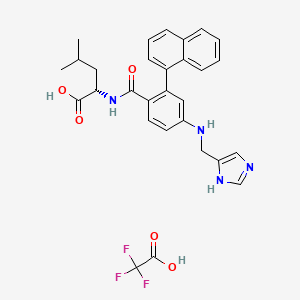

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3.C2HF3O2/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22;3-2(4,5)1(6)7/h3-11,13-14,16-17,25,29H,12,15H2,1-2H3,(H,28,30)(H,31,32)(H,33,34);(H,6,7)/t25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXUNOYBYJFSRB-UQIIZPHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191102-79-1 | |

| Record name | N-[[4-(Imidazol-4-yl)methylamino]-2-(1-naphthyl)benzoyl]leucine trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GGTI-2133 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2133 is a potent and selective, cell-permeable, non-thiol peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase-I). This enzyme plays a critical role in the post-translational modification of a variety of proteins, particularly small GTPases of the Rho family, which are pivotal in cancer cell signaling pathways regulating proliferation, survival, and metastasis. By inhibiting GGTase-I, this compound disrupts the localization and function of these key oncogenic proteins, leading to anti-cancer effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of Geranylgeranyltransferase I

The primary molecular target of this compound is Geranylgeranyltransferase I (GGTase-I), a key enzyme in the prenylation pathway. GGTase-I catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal cysteine residue of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically Leucine). This lipid modification is essential for the proper subcellular localization and function of many signaling proteins.

This compound acts as a competitive inhibitor with respect to the protein substrate and an uncompetitive inhibitor with respect to GGPP. Its high potency and selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase) make it a precise tool for studying and targeting geranylgeranylated proteins in cancer.

Key Downstream Targets: The Rho Family of Small GTPases

The inhibition of GGTase-I by this compound most significantly impacts the function of the Rho family of small GTPases, including RhoA, Rac, and Cdc42. These proteins are master regulators of the actin cytoskeleton, cell adhesion, and cell motility. In their active, GTP-bound state, they must be anchored to the cell membrane to interact with their downstream effectors. Geranylgeranylation is the key modification that facilitates this membrane association.

By preventing the geranylgeranylation of Rho proteins, this compound leads to their accumulation in the cytosol in an inactive state. This disruption of Rho signaling is a central tenet of this compound's anti-cancer activity. Other important geranylgeranylated proteins that are affected include members of the Ral and Rap subfamilies.

Cellular Effects of this compound in Cancer Cells

The inhibition of GGTase-I and the subsequent inactivation of Rho family GTPases translate into several observable anti-cancer effects at the cellular level.

Inhibition of Cancer Cell Proliferation and Induction of Cell Cycle Arrest

Multiple studies have demonstrated that Geranylgeranyltransferase I inhibitors (GGTIs) effectively inhibit the proliferation of various human cancer cell lines. This anti-proliferative effect is often associated with the induction of cell cycle arrest, primarily at the G1 phase. The disruption of RhoA signaling, in particular, has been shown to play a crucial role in G1-S phase progression. Inhibition of RhoA geranylgeranylation leads to decreased levels of cyclin D1 and D2, key regulators of the G1 to S phase transition.

Inhibition of Cancer Cell Invasion and Metastasis

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a hallmark of malignant progression and is heavily reliant on the dynamic regulation of the actin cytoskeleton, a process controlled by Rho family GTPases. By preventing the membrane localization and activation of RhoA, Rac, and Cdc42, this compound impairs the formation of essential structures for cell migration, such as stress fibers, lamellipodia, and filopodia. This leads to a significant reduction in the invasive capacity of cancer cells.

Induction of Apoptosis

While the primary effect of GGTIs on the cell cycle is arrest, under certain conditions and in specific cell lines, they can also induce apoptosis, or programmed cell death. The precise mechanisms are still under investigation but are thought to involve the disruption of survival signals that are dependent on geranylgeranylated proteins.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related GGTase-I inhibitor, P61A6.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| GGTase-I IC50 | 38 nM | |

| FTase IC50 | 5.4 µM | |

| Selectivity (FTase/GGTase-I) | 140-fold |

Table 2: In Vivo Antitumor Activity of GGTase-I Inhibitor P61A6 in a PANC-1 Human Pancreatic Cancer Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (% of Control) | Reference |

| P61A6 (1.16 mg/kg) | 3 times/week | ~35% | |

| P61A6 (1.16 mg/kg) | 1 time/week | ~47% |

Note: Data for P61A6 is presented as a surrogate for this compound due to the limited availability of specific in vivo data for this compound in the public domain. Both are potent GGTase-I inhibitors with similar mechanisms of action.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits GGTase-I, preventing Rho protein geranylgeranylation and subsequent downstream signaling.

Experimental Workflow for Assessing this compound's Effect on Cancer Cell Invasion

Caption: Workflow for a Boyden chamber invasion assay to quantify the anti-invasive effects of this compound.

Experimental Workflow for Subcellular Fractionation and Western Blotting

Caption: Workflow for subcellular fractionation to analyze the localization of RhoA after this compound treatment.

Experimental Protocols

In Vitro Cancer Cell Invasion Assay (Modified Boyden Chamber)

-

Cell Culture: Culture cancer cells of interest to 70-80% confluency in appropriate media.

-

Preparation of Inserts: Use Boyden chamber inserts with an 8 µm pore size membrane. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel™ and allow it to solidify.

-

Cell Seeding: Harvest cells and resuspend in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the insert.

-

Treatment: Add this compound at various concentrations to the upper chamber with the cells.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

Removal of Non-Invaded Cells: Carefully remove the medium from the upper chamber and wipe away the non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with a 0.5% crystal violet solution.

-

Quantification:

-

Microscopic Counting: Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Absorbance Reading: Elute the crystal violet stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis: Compare the number of invaded cells or the absorbance values of the this compound-treated groups to the vehicle-treated control group to determine the percentage of invasion inhibition.

Subcellular Fractionation and Western Blot for RhoA Localization

-

Cell Treatment and Harvesting: Culture cancer cells and treat with this compound or vehicle control for the desired time. Harvest the cells by scraping in ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors) and incubate on ice.

-

Homogenization: Disrupt the cell membranes by passing the lysate through a narrow-gauge needle (e.g., 27-gauge) or by dounce homogenization.

-

Separation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Separation of Membrane and Cytosolic Fractions: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

Protein Quantification: Determine the protein concentration of the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for RhoA.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Compare the intensity of the RhoA band in the cytosolic and membrane fractions between the this compound-treated and control samples. An increase in the cytosolic RhoA band and a decrease in the membrane-bound RhoA band in the treated samples indicate successful inhibition of geranylgeranylation. Use loading controls such as GAPDH for the cytosolic fraction and a membrane-specific marker (e.g., Na+/K+-ATPase) for the membrane fraction to ensure equal loading.

Conclusion

This compound represents a targeted therapeutic strategy that disrupts key oncogenic signaling pathways by inhibiting the post-translational modification of essential signaling proteins. Its high potency and selectivity for GGTase-I make it a valuable tool for both basic cancer research and as a potential anti-cancer agent. The primary mechanism of action involves the inhibition of Rho family GTPase geranylgeranylation, leading to the suppression of cancer cell proliferation, invasion, and in some cases, the induction of apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

A Technical Guide to GGTI-2133: A Potent Inhibitor of Protein Geranylgeranylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GGTI-2133, a selective inhibitor of protein geranylgeranyltransferase I (GGTase-I). It details the molecule's mechanism of action, its impact on critical cellular signaling pathways, and methodologies for its application in research settings.

Introduction to Protein Prenylation

Protein prenylation is a crucial post-translational modification essential for the proper function and subcellular localization of a wide range of proteins, particularly small GTPases of the Ras superfamily.[1] This process involves the covalent attachment of 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipids to a cysteine residue within a C-terminal "CAAX" motif of the target protein.[1] This modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, which is a prerequisite for its participation in signal transduction.

Geranylgeranyltransferase I (GGTase-I) is the key enzyme that catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) group to proteins containing a CAAX box where 'X' is typically leucine or isoleucine. Substrates for GGTase-I include important signaling proteins like the Rho, Rac, and Rap families, which are central regulators of the actin cytoskeleton, cell proliferation, and migration.[2] Given the role of these proteins in various pathologies, including cancer and inflammation, GGTase-I has emerged as a significant therapeutic target.[2]

This compound: A Selective GGTase-I Inhibitor

This compound is a cell-permeable, non-thiol, peptidomimetic compound that acts as a potent and highly selective inhibitor of GGTase-I.[2] Its structure allows it to effectively compete with protein substrates for the active site of the GGTase-I enzyme.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of GGTase-I. The catalytic mechanism of GGTase-I involves the binding of the isoprenoid donor (GGPP) first, followed by the protein substrate.[1] this compound competes with the protein substrate, preventing the transfer of the geranylgeranyl group to the cysteine residue of the CAAX motif. This inhibition prevents the target protein from associating with the cell membrane, thereby blocking its downstream signaling functions.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified in numerous studies. It demonstrates high potency against GGTase-I with significantly lower activity against the related enzyme, farnesyltransferase (FTase).

Table 1: In Vitro Enzyme Inhibition by this compound

| Enzyme | IC50 Value | Selectivity (FTase/GGTase-I) | Reference |

|---|---|---|---|

| Geranylgeranyltransferase I (GGTase-I) | 38 nM | \multirow{2}{*}{140-fold} | [3][4] |

| Farnesyltransferase (FTase) | 5.4 µM (5400 nM) | |[3][4] |

Table 2: Cellular Effects of this compound

| Target/Process | Effect | IC50 / Concentration | Cell Type/Model | Reference |

|---|---|---|---|---|

| Geranylation of Rap1A | Inhibition | 10 µM | In vitro | [3][4] |

| Farnesylation of H-Ras | No Inhibition | >30 µM | In vitro | [4] |

| Cell Growth | Inhibition to 75% of control | Not specified | Oral Squamous Cell Carcinoma (OSSC) | [4] |

| Cell Migration | Decrease to 45% of control | Not specified | OSSC | [4] |

| Cell Invasion | Decrease to 27% of control | Not specified | OSSC | [4] |

| Eosinophil Infiltration | Almost complete inhibition | 5 mg/kg/day (i.p.) | Mouse model of asthma |[5] |

Affected Signaling Pathways

By inhibiting the prenylation of key regulatory proteins, this compound disrupts several critical signaling cascades. The most well-documented targets are the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42.[6][7] These proteins are master regulators of the actin cytoskeleton and are involved in cell polarity, motility, and cytokinesis.[6]

Unprenylated Rho proteins cannot attach to the plasma membrane, where they would typically be activated by Guanine Nucleotide Exchange Factors (GEFs).[6][8] This prevents them from binding to and activating downstream effectors, such as Rho-associated kinase (ROCK), leading to the disruption of pathways that control cell adhesion, migration, and proliferation.[7] Other geranylgeranylated proteins affected include RalA and RalB, which are implicated in anchorage-dependent and -independent growth, respectively.

References

- 1. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ≥98% (HPLC), geranylgeranyltransferase I inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, an inhibitor of geranylgeranyltransferase, inhibits infiltration of inflammatory cells into airways in mouse experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction between Rho GTPases and 14-3-3 Proteins [mdpi.com]

- 7. Editorial: Rho family GTPases and their effectors in neuronal survival and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modular regulation of Rho family GTPases in development - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GGTI-2133 on Rho GTPase Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the geranylgeranyltransferase I (GGTase-I) inhibitor, GGTI-2133, and its effects on the Rho family of GTPase signaling pathways. By preventing the post-translational modification essential for their function, this compound serves as a potent tool for studying and potentially targeting pathological processes driven by aberrant Rho GTPase activity, such as cancer cell proliferation, migration, and invasion. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the affected signaling cascades.

Introduction: this compound and the Rho GTPase Family

The Rho family of small GTPases, including the well-characterized members RhoA, Rac1, and Cdc42, are critical regulators of a multitude of cellular processes. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control signaling pathways that govern cytoskeletal dynamics, cell adhesion, migration, proliferation, and gene expression.[1] Their activity is fundamental to both normal physiological functions and the progression of various diseases, including cancer.[2][3][4]

For Rho GTPases to become biologically active, they must undergo post-translational prenylation, a process that involves the covalent attachment of a lipid isoprenoid group to their C-terminal CaaX motif.[2] This modification facilitates their localization to cellular membranes, a prerequisite for their interaction with downstream effectors. The enzyme geranylgeranyltransferase I (GGTase-I) is responsible for attaching a 20-carbon geranylgeranyl group to Rho family proteins.

This compound is a potent and selective, cell-permeable, non-thiol peptidomimetic inhibitor of GGTase-I. By blocking the geranylgeranylation of Rho GTPases, this compound effectively prevents their membrane association and subsequent activation, thereby inhibiting their downstream signaling pathways. This targeted inhibition makes this compound a valuable pharmacological tool for investigating the roles of Rho GTPases and a potential therapeutic agent for diseases characterized by their dysregulation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity and cellular effects.

| Parameter | Value | Reference |

| IC50 for GGTase-I | 38 nM | |

| IC50 for Farnesyltransferase (FTase) | 5.4 µM | |

| Selectivity (FTase/GGTase-I) | 140-fold | |

| IC50 for Rap-1A Geranylation | 10 µM |

Table 1: In Vitro Inhibitory Activity of this compound. This table highlights the potent and selective nature of this compound for GGTase-I over the related enzyme FTase.

| Cell Line | Parameter | Effect of this compound | Reference |

| Oral Squamous Cell Carcinoma (OSSC) | Cell Growth | Inhibition to 75% of control | |

| Oral Squamous Cell Carcinoma (OSSC) | Cell Migration | Decrease to 45% of control | |

| Oral Squamous Cell Carcinoma (OSSC) | Cell Invasion | Decrease to 27% of control |

Table 2: Cellular Effects of this compound on Oral Squamous Cell Carcinoma Cells. This table demonstrates the functional consequences of GGTase-I inhibition on key cancer cell behaviors.

Core Signaling Pathways Affected by this compound

By inhibiting the geranylgeranylation of RhoA, Rac1, and Cdc42, this compound disrupts their ability to activate downstream effector proteins. The following diagrams illustrate the canonical signaling pathways of these three key Rho GTPases and how this compound intervenes.

Figure 1: Mechanism of Action of this compound.

RhoA-ROCK Signaling Pathway

RhoA is a primary regulator of actin-myosin contractility, stress fiber formation, and focal adhesion assembly. When active, RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and enhanced contractility. ROCK also phosphorylates and activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments. Inhibition of RhoA geranylgeranylation by this compound prevents its activation and subsequent engagement of the ROCK signaling cascade.

Figure 2: this compound's effect on the RhoA-ROCK pathway.

Rac1-PAK-WAVE Signaling Pathway

Rac1 is a key regulator of lamellipodia formation, membrane ruffling, and cell migration. Active Rac1 interacts with a variety of downstream effectors, including the p21-activated kinases (PAKs) and the Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein (WAVE) complex. PAKs, upon activation by Rac1, can phosphorylate and activate LIMK, leading to cofilin inactivation and actin stabilization at the leading edge of migrating cells. The WAVE complex, when activated by Rac1, stimulates the Arp2/3 complex to nucleate new actin filaments, driving the formation of lamellipodia. This compound-mediated inhibition of Rac1 geranylgeranylation abrogates these downstream signaling events.

Figure 3: this compound's effect on the Rac1 signaling pathway.

Cdc42-WASP Signaling Pathway

Cdc42 is instrumental in establishing cell polarity and promoting the formation of filopodia, finger-like cellular protrusions involved in sensing the extracellular environment. A key downstream effector of Cdc42 is the Wiskott-Aldrich syndrome protein (WASP) and its neural homolog, N-WASP. Upon binding to active Cdc42, WASp/N-WASP undergoes a conformational change that allows it to activate the Arp2/3 complex, leading to actin nucleation and the assembly of actin filaments into filopodia. By preventing the geranylgeranylation and subsequent activation of Cdc42, this compound can inhibit filopodia formation.

Figure 4: this compound's effect on the Cdc42-WASP pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on Rho GTPase signaling.

Rho GTPase Activation (Pull-Down) Assay

This assay is used to specifically isolate and quantify the active, GTP-bound forms of RhoA, Rac1, and Cdc42 from cell lysates.

Figure 5: Workflow for Rho GTPase Activation Assay.

Materials:

-

Cells of interest

-

This compound

-

RhoA/Rac1/Cdc42 Activation Assay Kit (containing effector-binding domain coupled to agarose beads, e.g., Rhotekin-RBD for RhoA, PAK-PBD for Rac1/Cdc42)

-

Lysis buffer (typically provided in the kit)

-

Protease and phosphatase inhibitor cocktails

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

Primary antibodies specific for RhoA, Rac1, and Cdc42

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Affinity Precipitation: Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with the effector-coated agarose beads for 1 hour at 4°C with gentle rocking.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer (typically provided in the kit) to remove non-specifically bound proteins.

-

Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a primary antibody specific for the Rho GTPase of interest (RhoA, Rac1, or Cdc42). Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.

-

Quantification: Densitometrically quantify the bands corresponding to the active GTPase and normalize to the total amount of the respective GTPase in the input lysates.

Matrigel Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.

Figure 6: Workflow for Matrigel Invasion Assay.

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet or DAPI)

-

Microscope

Procedure:

-

Coating of Transwell Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for polymerization.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a desired concentration. If testing the effect of this compound, pre-treat the cells with the inhibitor for a specified time or include it in the cell suspension.

-

Seeding: Add the cell suspension to the Matrigel-coated upper chamber of the Transwell inserts.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

-

Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently scrape away the non-invading cells and the Matrigel layer.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixation solution. After washing, stain the cells with a suitable staining solution.

-

Quantification: Count the number of stained, invaded cells in several random fields of view using a microscope.

-

Analysis: Compare the number of invading cells between the this compound-treated and control groups to determine the effect of the inhibitor on cell invasion.

Conclusion

This compound is a powerful and selective inhibitor of GGTase-I that effectively disrupts the function of Rho family GTPases by preventing their essential post-translational geranylgeranylation. This guide has provided a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its investigation, and visual representations of the affected signaling pathways. The ability of this compound to modulate the activity of RhoA, Rac1, and Cdc42 underscores its utility as a research tool for dissecting the complex roles of these GTPases in cellular physiology and disease. Furthermore, its demonstrated efficacy in inhibiting cancer cell growth, migration, and invasion highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research into the nuanced effects of this compound on the intricate network of Rho GTPase signaling will undoubtedly provide deeper insights into cellular regulation and open new avenues for therapeutic intervention.

References

Unveiling GGTI-2133: A Technical Guide to a Potent Geranylgeranyltransferase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of GGTI-2133, a potent and selective inhibitor of protein geranylgeranyltransferase I (GGTase-I). This document details the key experimental data, protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in oncology, inflammation, and drug discovery.

Discovery and Development

This compound emerged from a rational drug design approach aimed at creating peptidomimetic inhibitors of GGTase-I.[1][2] The design strategy was based on the C-terminal CAAL sequence of many geranylgeranylated proteins, which is recognized by the enzyme.[1][2] Key to the innovation of this series of compounds was the replacement of the thiol group, typically found in such inhibitors, with non-thiol cysteine replacements like imidazole and pyridine derivatives.[1][2] This modification resulted in peptidomimetics with exceptional selectivity for GGTase-I over the closely related enzyme, farnesyltransferase (PFTase).[1][2]

The core structure involves 2-aryl-4-aminobenzoic acid derivatives as mimics of the central dipeptide (AA) of the CAAL motif.[1][2] Structure-activity relationship (SAR) studies demonstrated that an imidazole group as a cysteine replacement and a 4-substituted aminobenzoate spacer were highly effective for potent GGTase-I inhibition.[2] this compound is identified as compound 7 in the seminal paper by Vasudevan et al., 1999.

Physicochemical Properties and Data

This compound is a white to beige solid with a molecular weight of 570.56 g/mol (as a trifluoroacetate salt). It is soluble in DMSO at 25 mg/mL but insoluble in water.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | IC50 Value | Selectivity (over FTase) | Reference |

| Geranylgeranyltransferase I (GGTase-I) | 38 nM | 140-fold | [3][4] |

| Farnesyltransferase (FTase) | 5.4 µM | - | [3][4] |

| Geranylgeranylation of Rap-1A (in vitro) | 10 µM | - | [3][4] |

| Farnesylation of H-Ras (in vitro) | >30 µM | - | [4] |

Table 2: Preclinical Efficacy of this compound

| Preclinical Model | Cell Line/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |

| Oral Squamous Cell Carcinoma | OSSC cells | Not specified | Inhibition of cell growth to 75% of control | [4] |

| Oral Squamous Cell Carcinoma | OSSC cells | Not specified | Decrease in cell migration to 45% of control | [4] |

| Oral Squamous Cell Carcinoma | OSSC cells | Not specified | Decrease in cell invasion to 27% of control | [4] |

| Allergic Bronchial Asthma | Ovalbumin-induced mouse model | 5 mg/kg/day, i.p. | Almost complete inhibition of eosinophil infiltration into airways | [4][5] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the geranylgeranylation of key signaling proteins, primarily small GTPases of the Rho and Ral families.[6] Geranylgeranylation is a crucial post-translational modification that anchors these proteins to cellular membranes, a prerequisite for their activity. By preventing this lipid modification, this compound effectively disrupts their downstream signaling cascades, which are often implicated in cancer cell proliferation, survival, and migration.[7][8][9]

Diagram 1: Inhibition of Protein Geranylgeranylation by this compound

Caption: Mechanism of GGTase-I inhibition by this compound.

Diagram 2: Downstream Effects of this compound on Rho and Ral Signaling

Caption: this compound disrupts Rho and Ral signaling pathways.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the general procedures outlined by Vasudevan et al., 1999. It involves the coupling of a 2-aryl-4-aminobenzoic acid derivative with L-leucine, followed by the introduction of the imidazole-containing side chain.

-

Step 1: Synthesis of the 2-aryl-4-aminobenzoic acid core. This is achieved through a Suzuki coupling reaction between a suitably protected 4-aminophenylboronic acid and a 2-bromonaphthalene derivative.

-

Step 2: Peptide coupling. The resulting aminobenzoic acid is then coupled with the methyl ester of L-leucine using standard peptide coupling reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

-

Step 3: Introduction of the imidazole side chain. The protecting group on the 4-amino position is removed, and the resulting amine is reacted with 4-(chloromethyl)-1H-imidazole to introduce the cysteine-mimicking side chain.

-

Step 4: Saponification. The final step is the hydrolysis of the methyl ester to yield the carboxylic acid of this compound. Purification is typically performed by reverse-phase HPLC.

GGTase-I Inhibition Assay

This protocol is adapted from the methods referenced in Vasudevan et al., 1999.

-

Materials:

-

Recombinant GGTase-I

-

[³H]GGPP (Geranylgeranyl pyrophosphate)

-

Biotinylated-CKVLL peptide substrate

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine GGTase-I, the biotinylated-CKVLL peptide, and the test compound.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add streptavidin-coated SPA beads to the wells.

-

Incubate to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [³H]GGPP transferred to the peptide.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

Cell Migration and Invasion Assay (Transwell Assay)

This is a general protocol for a transwell assay, which can be adapted for specific cell lines like oral squamous cell carcinoma cells.

-

Materials:

-

Cancer cell line of interest

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Crystal violet stain

-

-

Procedure:

-

For invasion assay: Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of this compound.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

Add the medium containing the chemoattractant to the lower chamber.

-

Incubate the plate for a period sufficient for cell migration/invasion (e.g., 24-48 hours).

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope in several random fields.

-

Quantify the extent of migration or invasion relative to an untreated control.

-

Diagram 3: Experimental Workflow for Transwell Migration/Invasion Assay

Caption: Workflow for assessing cell migration and invasion.

In Vivo Mouse Model of Allergic Asthma

This protocol is based on the study by Chiba et al., 2009.[5]

-

Animals: BALB/c mice.

-

Sensitization:

-

On days 0 and 5, sensitize mice by intraperitoneal injection of ovalbumin (OA) emulsified in alum.

-

-

Challenge:

-

From day 12 to day 21, challenge the mice daily with an aerosolized solution of OA for a set duration (e.g., 20 minutes).

-

-

Treatment:

-

Administer this compound (5 mg/kg/day, i.p.) or vehicle control once daily, starting before the challenge period and continuing throughout.

-

-

Analysis (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential cell counts (especially eosinophils).

-

Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-13, eotaxin) in the BAL fluid by ELISA.

-

Histology: Process lung tissue for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration.

-

Serum IgE: Collect blood to measure total and OA-specific IgE levels.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GGTase-I with demonstrated preclinical activity in models of cancer and inflammatory disease. Its non-thiol, peptidomimetic nature makes it a valuable tool for studying the roles of geranylgeranylated proteins in various cellular processes. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development efforts involving the inhibition of protein geranylgeranylation. While no clinical trial data for this compound has been identified, its preclinical profile underscores the therapeutic potential of targeting this enzymatic pathway.

References

- 1. Potent, highly selective, and non-thiol inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, an inhibitor of geranylgeranyltransferase, inhibits infiltration of inflammatory cells into airways in mouse experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ral signaling pathway in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho signaling research: history, current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

GGTI-2133: A Selective Inhibitor of Geranylgeranyltransferase I

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification that facilitates the membrane localization and function of numerous signaling proteins, including small GTPases of the Ras superfamily. Geranylgeranyltransferase I (GGTase I) is a key enzyme in this process, catalyzing the attachment of a 20-carbon geranylgeranyl lipid isoprenoid to the C-terminal CaaX motif of target proteins. Dysregulation of GGTase I activity and the subsequent hyper-geranylgeranylation of proteins like Rho, Rac, and Rap1 are implicated in various diseases, including cancer and inflammatory disorders. GGTI-2133 is a potent and selective, cell-permeable, non-thiol peptidomimetic inhibitor of GGTase I, making it a valuable tool for studying cellular signaling and a promising candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, effects on cellular processes, and detailed experimental protocols.

Mechanism of Action

This compound acts as a competitive inhibitor of GGTase I, mimicking the CaaX peptide substrate.[3][4] Its high affinity for the enzyme's active site prevents the binding and subsequent geranylgeranylation of endogenous protein substrates.[3] This inhibition is highly selective for GGTase I over the related enzyme farnesyltransferase (FTase), which is crucial for minimizing off-target effects. By blocking the geranylgeranylation of key signaling proteins, this compound disrupts their proper subcellular localization and downstream signaling cascades.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Substrate/Assay | IC50 | Reference(s) |

| Geranylgeranyltransferase I (GGTase I) | Enzymatic Assay | 38 nM | |

| Farnesyltransferase (FTase) | Enzymatic Assay | 5.4 µM | |

| GGTase I | Inhibition of Rap-1A Geranylation | 10 µM | |

| FTase | Inhibition of H-Ras Farnesylation | >30 µM |

Table 2: Cellular Effects of this compound on Oral Squamous Cell Carcinoma (OSSC) Cells

| Parameter | Effect | Concentration | Reference(s) |

| Cell Growth Inhibition | 25% | Not Specified | |

| Cell Migration Inhibition | 55% | Not Specified | |

| Cell Invasion Inhibition | 73% | Not Specified |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Effect | Reference(s) |

| Mouse | Ovalbumin-induced eosinophil infiltration (Asthma model) | 5 mg/kg/day, i.p. | Prevents eosinophil infiltration into airways | |

| Rat | Morphine withdrawal syndrome | ED50 = 0.076 mg/kg | Decreases withdrawal severity |

Signaling Pathways and Experimental Workflows

The inhibition of GGTase I by this compound has profound effects on cellular signaling pathways that are dependent on geranylgeranylated proteins. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing this compound activity.

Caption: Signaling pathway of GGTase I and its inhibition by this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

In Vitro GGTase I Activity Assay

This assay measures the incorporation of a radiolabeled geranylgeranyl group into a protein substrate.

Materials:

-

Recombinant GGTase I enzyme

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

Recombinant protein substrate (e.g., H-Ras CVLL mutant)

-

Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant protein substrate, and varying concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [³H]-GGPP.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue staining.

-

Excise the bands corresponding to the protein substrate.

-

Quantify the incorporated radioactivity by liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired time period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Prenylation

This technique is used to detect the accumulation of unprenylated proteins in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against target proteins (e.g., RhoA, Rac1, Rap1A) and a loading control (e.g., GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or DMSO for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE. Unprenylated proteins typically migrate slower than their prenylated counterparts, resulting in a visible band shift.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of unprenylated to total protein.

Conclusion

This compound is a highly selective and potent inhibitor of GGTase I, demonstrating significant activity both in vitro and in cellular models. Its ability to disrupt the geranylgeranylation of key signaling proteins, leading to downstream effects such as cell cycle arrest and inhibition of cell migration and invasion, underscores its potential as a therapeutic agent. The detailed protocols provided in this guide offer a solid foundation for researchers to investigate the multifaceted roles of protein geranylgeranylation and to further explore the therapeutic applications of this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of GGTI-2133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological targets of GGTI-2133, a potent and selective inhibitor of protein geranylgeranyltransferase type I (GGTase I). The document outlines the compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound is a cell-permeable, non-thiol peptidomimetic compound that has been identified as a highly selective inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2][3][4] This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly those in the Ras superfamily of small GTPases.[5] By inhibiting GGTase I, this compound disrupts the localization and function of key signaling proteins, making it a valuable tool for studying cellular processes and a potential therapeutic agent in diseases such as cancer and inflammatory conditions.

Primary Biological Target: Geranylgeranyltransferase I (GGTase I)

The primary biological target of this compound is the enzyme Geranylgeranyltransferase I (GGTase I).

Function of GGTase I: GGTase I is a zinc-dependent metalloenzyme that catalyzes the covalent attachment of a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminal cysteine residue of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine or phenylalanine). This post-translational modification, known as geranylgeranylation, is essential for the proper membrane localization and subsequent biological activity of its substrate proteins.

Mechanism of Inhibition: this compound acts as a competitive inhibitor of GGTase I, likely binding to the active site and preventing the transfer of the geranylgeranyl group to substrate proteins. Its peptidomimetic structure is designed to mimic the CaaX motif of GGTase I substrates.

Quantitative Inhibition Data

This compound demonstrates high potency and selectivity for GGTase I over the related enzyme Farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group to its protein substrates.

| Target Enzyme/Process | IC50 Value | Selectivity | Reference |

| Geranylgeranyltransferase I (GGTase I) | 38 nM | - | |

| Farnesyltransferase (FTase) | 5.4 µM (5400 nM) | 140-fold vs. GGTase I | |

| Geranylgeranylation of Rap1A (in vitro) | 10 µM | - | |

| Farnesylation of H-Ras (in vitro) | >30 µM | - |

Downstream Biological Targets and Signaling Pathways

By inhibiting GGTase I, this compound indirectly affects the function of all proteins that require geranylgeranylation for their activity. These downstream targets are primarily members of the Rho and Ras superfamilies of small GTPases, which are critical regulators of numerous cellular signaling pathways.

Key Downstream Targets:

-

Rho Family GTPases (RhoA, Rac1, Cdc42): These proteins are master regulators of the actin cytoskeleton, cell polarity, cell adhesion, and cell motility. Inhibition of their geranylgeranylation leads to their mislocalization from the plasma membrane to the cytosol, rendering them inactive. This can result in cell cycle arrest and apoptosis.

-

Ral Family GTPases (RalA, RalB): These proteins are involved in regulating gene expression, cell proliferation, and survival.

-

Rap1 Family GTPases (Rap1A): Rap1A is involved in the regulation of cell adhesion and junction formation.

-

Other G-proteins: Several gamma subunits of heterotrimeric G-proteins are also substrates of GGTase I.

The inhibition of these proteins disrupts a multitude of signaling pathways, including those involved in cell growth, proliferation, migration, and survival. For example, the disruption of RhoA signaling affects pathways controlling actin-myosin contractility and cell migration.

References

- 1. This compound = 98 HPLC, solid 1217480-14-2 [sigmaaldrich.com]

- 2. This compound = 98 HPLC, solid 1217480-14-2 [sigmaaldrich.com]

- 3. ≥98% (HPLC), geranylgeranyltransferase I inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound = 98 HPLC, solid 1217480-14-2 [sigmaaldrich.com]

- 5. Facebook [cancer.gov]

The Impact of GGTI-2133 on Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2133 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the mevalonate pathway responsible for the post-translational modification of a variety of proteins crucial for cell signaling, proliferation, and survival.[1] By preventing the attachment of geranylgeranyl pyrophosphate to target proteins, this compound disrupts their proper localization and function, leading to the inhibition of cell growth and the induction of programmed cell death (apoptosis) in various cancer cell lines. This technical guide provides an in-depth overview of the effects of this compound on cell proliferation and apoptosis, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound is a cell-permeable, non-thiol peptidomimetic that specifically targets GGTase I. It exhibits a high degree of selectivity for GGTase I over the related enzyme farnesyltransferase (FTase), making it a precise tool for studying the roles of geranylgeranylated proteins.[1] The primary molecular targets of GGTase I are small GTPases of the Rho, Rac, and Cdc42 families, which are master regulators of the actin cytoskeleton, cell adhesion, and cell cycle progression.[2][3] Inhibition of the geranylgeranylation of these proteins is a critical mechanism for the pro-apoptotic effects of compounds that block the mevalonate pathway.[2]

Impact on Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for GGTase I is 38 nM.

Quantitative Data: Inhibition of Cell Proliferation

| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration (h) | Reference |

| Human Endothelial Cells (HUVEC) | N/A | Apoptosis Assay | Not specified for proliferation | 48 |

Induction of Apoptosis

A key consequence of GGTase I inhibition by this compound is the induction of apoptosis. This programmed cell death is triggered by the disruption of survival signals that are dependent on geranylgeranylated proteins.

Quantitative Data: Induction of Apoptosis

| Cell Line | Cancer Type | Assay | This compound Conc. (µM) | % Apoptotic Cells | Treatment Duration (h) | Reference |

| Human Endothelial Cells (HUVEC) | N/A | Cytoplasmic histone-associated DNA fragments | 3-30 | Dose-dependent increase | 48 |

Note: Quantitative data on the percentage of apoptotic cells induced specifically by this compound is limited in publicly available literature. The data presented reflects the pro-apoptotic effect of inhibiting geranylgeranylation.

Signaling Pathways Modulated by this compound

The anti-proliferative and pro-apoptotic effects of this compound are mediated through the disruption of key signaling pathways that rely on geranylgeranylated proteins.

Inhibition of Geranylgeranylation Pathway

References

- 1. ≥98% (HPLC), geranylgeranyltransferase I inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RhoA, Rac1, and Cdc42 differentially regulate αSMA and collagen I expression in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of GGTI-2133 in a Murine Model of Allergic Asthma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeranyltransferase I (GGTase-I) has emerged as a compelling target for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. This enzyme catalyzes the post-translational addition of a geranylgeranyl lipid moiety to various proteins, most notably members of the Rho family of small GTPases. This modification, known as geranylgeranylation, is critical for the proper subcellular localization and function of these proteins, which are key regulators of cellular processes implicated in inflammation, such as cell migration, adhesion, and cytokine production.[1][2]

GGTI-2133 is a potent and selective, non-thiol peptidomimetic inhibitor of GGTase-I. Its high selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase) makes it a valuable tool for dissecting the specific roles of geranylgeranylated proteins in disease pathology. This technical guide synthesizes the available preliminary data on the efficacy of this compound in a preclinical animal model of inflammation, providing a detailed examination of the experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Core Findings in a Murine Model of Allergic Asthma

The primary investigation into the anti-inflammatory potential of this compound was conducted in a well-established murine model of ovalbumin (OVA)-induced allergic bronchial asthma. This model recapitulates key features of human asthma, including airway eosinophilia, increased levels of Th2 cytokines, and elevated serum IgE.

Quantitative Data Summary

The principal finding from this study was the profound effect of this compound on the infiltration of inflammatory cells into the airways. Systemic administration of the inhibitor led to a near-complete abrogation of antigen-induced eosinophil recruitment into the bronchoalveolar lavage (BAL) fluid.

| Parameter Assessed | Control Group (Saline) | Ovalbumin (OVA) Challenged Group | OVA + this compound (5 mg/kg/day, i.p.) | Key Finding |

| Eosinophil Count in BAL Fluid | Normal/Basal Levels | Significantly Increased | Almost Completely Inhibited | This compound potently suppresses eosinophil infiltration into the airways.[3] |

| Levels of Chemotactic Factors in BAL Fluid (IL-4, IL-13, eotaxin, TARC, LTB4) | Basal Levels | Significantly Increased | No Significant Effect | The inhibitory effect of this compound on eosinophil infiltration appears to be independent of the levels of key chemotactic cytokines.[3] |

| Serum IgE Levels (Total and OVA-specific) | Basal Levels | Significantly Increased | No Significant Effect | This compound does not appear to modulate the humoral immune response associated with this allergic model.[3] |

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the findings and for the design of future studies.

Ovalbumin-Induced Allergic Asthma Model

-

Animal Model: Male BALB/c mice are typically used for this model due to their propensity to develop strong Th2-mediated immune responses.

-

Sensitization:

-

On day 0 and day 14, mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum) to promote a robust immune response.

-

Control animals receive i.p. injections of saline or alum alone.

-

-

Drug Administration:

-

This compound is administered once daily via i.p. injection at a dose of 5 mg/kg.[3]

-

Treatment is initiated prior to and continued throughout the antigen challenge period.

-

-

Antigen Challenge:

-

Beginning on a later day (e.g., day 21), sensitized mice are challenged with aerosolized ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on consecutive days.

-

-

Endpoint Measurements:

-

Bronchoalveolar Lavage (BAL): 24 hours after the final antigen challenge, mice are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.

-

Cell Differentials: The total number of cells in the BAL fluid is determined, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).

-

Cytokine and Chemokine Analysis: The levels of inflammatory mediators (IL-4, IL-13, eotaxin, TARC, LTB4) in the BAL fluid supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).

-

Serum IgE Measurement: Blood is collected, and serum levels of total and OVA-specific IgE are measured by ELISA.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of GGTase-I Inhibition

The anti-inflammatory effects of this compound are attributed to its inhibition of GGTase-I, which disrupts the function of key signaling proteins, particularly Rho GTPases. The following diagram illustrates the proposed signaling cascade.

Experimental Workflow for a Murine Asthma Study

The following diagram outlines the key steps in the experimental workflow for evaluating the efficacy of this compound in the ovalbumin-induced asthma model.

Discussion and Future Directions

The preliminary findings in the ovalbumin-induced asthma model are promising, suggesting that inhibition of GGTase-I with this compound can potently suppress eosinophilic airway inflammation. The observation that this occurs without a corresponding decrease in key chemotactic cytokines is intriguing. It suggests that this compound may not be acting on the generation of the chemotactic gradient but rather on the ability of eosinophils to respond to these signals and migrate into the tissue. This is consistent with the known role of Rho GTPases in regulating cell motility and adhesion.

It is important to note that the current body of evidence for this compound in inflammation is limited to this single preclinical model. Further research is warranted to explore its efficacy in other models of inflammation, such as those for rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation. Studies in models of arthritis are particularly compelling given that GGTase-I deficiency in macrophages has been shown to induce an erosive arthritis-like phenotype in mice, suggesting a complex role for this enzyme in different inflammatory contexts.[1][2]

Additionally, while another GGTase-I inhibitor, GGTI-298, was shown to amplify cytokine induction in a different experimental setting, the data for this compound in the asthma model indicates a clear anti-inflammatory effect on cell infiltration. This highlights the need for further investigation into the specific mechanisms of action of different GGTase-I inhibitors and their effects in various inflammatory milieux.

References

- 1. Geranylgeranyltransferase type I (GGTase-I) deficiency hyperactivates macrophages and induces erosive arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geranylgeranyltransferase type I (GGTase-I) deficiency hyperactivates macrophages and induces erosive arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of geranylgeranyltransferase, inhibits infiltration of inflammatory cells into airways in mouse experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GGTI-2133 in Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended concentrations and detailed protocols for utilizing GGTI-2133, a potent and selective geranylgeranyltransferase I (GGTase I) inhibitor, in the treatment of various cancer cell lines.

Introduction

This compound is a peptidomimetic inhibitor of GGTase I with a high degree of selectivity over farnesyltransferase (FTase). By inhibiting GGTase I, this compound prevents the post-translational geranylgeranylation of key signaling proteins, most notably members of the Rho and Ral families of small GTPases. This disruption of protein localization and function leads to the inhibition of critical cancer-related processes, including cell proliferation, survival, migration, and invasion. These notes provide effective concentrations and experimental protocols for studying the effects of this compound on cancer cell lines.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the effective concentrations of this compound in various cancer cell lines, based on published research findings.

Table 1: Inhibition of Cell Proliferation by this compound

| Cancer Type | Cell Line | IC50 for Proliferation | Treatment Duration | Assay Method |

| Oral Squamous Cell Carcinoma | HSC-3 | ~10 µM | 72 hours | WST-8 assay |

| Pancreatic Cancer | MiaPaCa-2 | Not explicitly stated for proliferation, but effects on growth seen at 10 µM | 5 days | Not specified |

Table 2: Inhibition of Cell Migration and Invasion by this compound

| Cancer Type | Cell Line | Concentration for Inhibition | Effect | Assay Method |

| Oral Squamous Cell Carcinoma | HSC-3 | 10 µM | Significant inhibition of migration and invasion | Wound healing and Matrigel invasion assays |

| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition (specific concentrations not detailed in abstract) | Inhibition of transendothelial migration and invasion | Transendothelial migration assay |

Table 3: Induction of Apoptosis by this compound

| Cancer Type | Cell Line | Concentration for Apoptosis Induction | Observations | Assay Method |

| Pancreatic Cancer | MiaPaCa-2 | 10 µM | Induction of apoptosis | Not specified in abstract |

| Lung Adenocarcinoma | A549 | Not specified for this compound, but related GGTI-298 induced apoptosis | G0-G1 block and apoptosis | Multiple methods including DAPI staining and DNA fragmentation |

Signaling Pathways Affected by this compound

This compound primarily targets the geranylgeranylation of Rho and Ral GTPases, leading to the disruption of their downstream signaling pathways.

Caption: this compound inhibits GGTase I, preventing Rho/Ral activation and downstream oncogenic signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability/Proliferation Assay (WST-8 or MTT)

This protocol is used to determine the concentration-dependent effect of this compound on cancer cell viability and proliferation.

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

WST-8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

This compound

-

P200 pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing a non-lethal concentration of this compound (determined from the viability assay) or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure to quantify cell migration.

Cell Invasion Assay (Matrigel Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane-like matrix.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

Transwell inserts with an 8 µm pore size membrane

-

Matrigel basement membrane matrix

-

This compound

-

Cotton swabs

-

Methanol and Crystal Violet stain

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound at an apoptosis-inducing concentration for the desired time.

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis

This technique is used to detect changes in the expression and processing of key proteins in signaling pathways affected by this compound.

Caption: General workflow for Western blot analysis to assess protein expression changes.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against RhoA, RalA, RalB, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with this compound, lyse the cells and determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to reduce background signal.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image of the protein bands using an imaging system. Analyze the band intensities to determine changes in protein levels.

These protocols provide a foundation for investigating the anticancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Application Notes and Protocols for Studying Cell Migration and Invasion with GGTI-2133

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GGTI-2133, a potent and selective Geranylgeranyltransferase I (GGTase-I) inhibitor, to investigate cell migration and invasion, critical processes in cancer metastasis.

Introduction